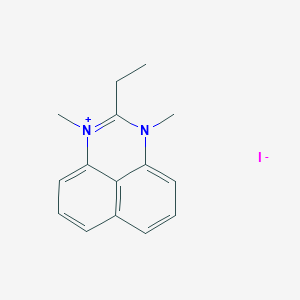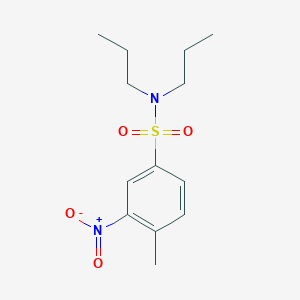
4-methyl-3-nitro-N,N-dipropylbenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-methyl-3-nitro-N,N-dipropylbenzenesulfonamide, also known as MPD, is a sulfonamide compound that has been used in scientific research for its unique properties. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential future directions.
作用機序
4-methyl-3-nitro-N,N-dipropylbenzenesulfonamide inhibits carbonic anhydrase by binding to the active site of the enzyme. This binding prevents the enzyme from catalyzing the conversion of carbon dioxide to bicarbonate, leading to a decrease in the concentration of bicarbonate in the body. This decrease in bicarbonate concentration can have various effects on biological systems, including changes in pH and electrolyte balance.
Biochemical and Physiological Effects:
4-methyl-3-nitro-N,N-dipropylbenzenesulfonamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of bacteria and fungi, indicating its potential as an antimicrobial agent. Additionally, 4-methyl-3-nitro-N,N-dipropylbenzenesulfonamide has been shown to have anti-tumor effects, indicating its potential as an anticancer agent. However, the exact mechanisms underlying these effects are still being studied.
実験室実験の利点と制限
4-methyl-3-nitro-N,N-dipropylbenzenesulfonamide has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. Additionally, it has a well-characterized mechanism of action, making it a useful tool for studying the activity of carbonic anhydrase. However, there are also limitations to the use of 4-methyl-3-nitro-N,N-dipropylbenzenesulfonamide in lab experiments. It has low solubility in water, which can limit its use in aqueous environments. Additionally, its potency as an inhibitor can vary depending on the specific isoform of carbonic anhydrase being studied.
将来の方向性
There are several potential future directions for the study of 4-methyl-3-nitro-N,N-dipropylbenzenesulfonamide. One area of interest is the development of 4-methyl-3-nitro-N,N-dipropylbenzenesulfonamide derivatives with improved solubility and potency. Additionally, 4-methyl-3-nitro-N,N-dipropylbenzenesulfonamide has shown potential as an anticancer agent, and further research is needed to explore its mechanism of action in this context. Finally, the use of 4-methyl-3-nitro-N,N-dipropylbenzenesulfonamide as an antimicrobial agent is also an area of interest, and further studies are needed to determine its efficacy against various bacterial and fungal strains.
In conclusion, 4-methyl-3-nitro-N,N-dipropylbenzenesulfonamide is a sulfonamide compound that has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential future directions. Its inhibition of carbonic anhydrase has been studied in various biological systems, and it has shown potential as an antimicrobial and anticancer agent. While there are limitations to its use in lab experiments, its stable nature and well-characterized mechanism of action make it a useful tool for studying the activity of carbonic anhydrase.
合成法
4-methyl-3-nitro-N,N-dipropylbenzenesulfonamide can be synthesized through various methods, including the reaction of 4-methyl-3-nitrobenzenesulfonyl chloride with dipropylamine in the presence of a base. Another method involves the reaction of 4-methyl-3-nitrobenzenesulfonyl chloride with dipropylamine in the presence of a catalyst. These methods have been studied extensively, and the resulting 4-methyl-3-nitro-N,N-dipropylbenzenesulfonamide compound has been characterized using various analytical techniques.
科学的研究の応用
4-methyl-3-nitro-N,N-dipropylbenzenesulfonamide has been used in scientific research to study the mechanism of action of sulfonamide compounds. It has been shown to inhibit the activity of carbonic anhydrase, an enzyme that is involved in the regulation of acid-base balance in the body. This inhibition has been studied in various biological systems, including bacteria, fungi, and mammalian cells.
特性
IUPAC Name |
4-methyl-3-nitro-N,N-dipropylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O4S/c1-4-8-14(9-5-2)20(18,19)12-7-6-11(3)13(10-12)15(16)17/h6-7,10H,4-5,8-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZKKMUYAVLJOJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)S(=O)(=O)C1=CC(=C(C=C1)C)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{5-[5-chloro-2-(trifluoromethyl)benzyl]-1,3-thiazol-2-yl}acetamide](/img/structure/B5196333.png)

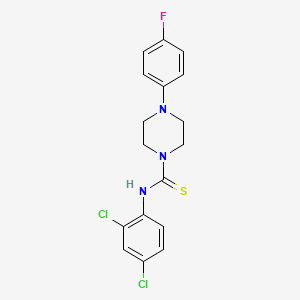
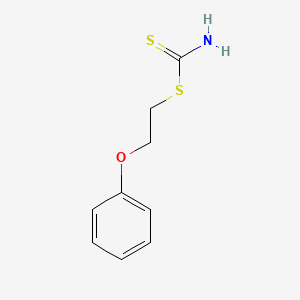
![4,4,6,6-tetramethyl-3a,4,6,7-tetrahydro-2H-imidazo[4,5-c]pyridine-3,5-diol 1-oxide](/img/structure/B5196369.png)

![N-[2-(4-chlorophenyl)-1-(1-piperazinylcarbonyl)vinyl]acetamide](/img/structure/B5196382.png)
![2-{benzyl[(4-methoxyphenyl)sulfonyl]amino}-N-(2-bromophenyl)benzamide](/img/structure/B5196394.png)
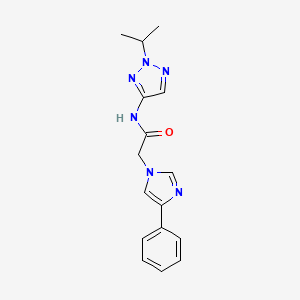
![1-[(4-chlorobenzyl)oxy]-3-(2,6-dimethyl-1-piperidinyl)-2-propanol hydrochloride](/img/structure/B5196398.png)
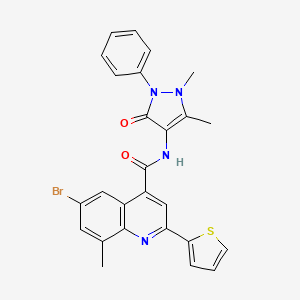
![N-1-adamantyl-N'-[1-(3-isopropenylphenyl)-1-methylethyl]urea](/img/structure/B5196409.png)
![methyl 3-{2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5196416.png)
